Cas no 2091269-20-2 (4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester)

4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester is a specialized heterocyclic compound featuring a functionalized oxazole core with a chlorinated isopropyl group and a methyl ester moiety. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, where its chlorinated and ester functionalities serve as versatile intermediates for further derivatization. The compound’s stability under standard conditions and compatibility with common organic reactions enhance its utility in multi-step synthetic routes. Its defined molecular architecture makes it valuable for constructing complex heterocyclic frameworks, particularly in medicinal chemistry research targeting bioactive molecules. Proper handling and storage are recommended to maintain its integrity.
4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester structure
2091269-20-2 structure
Product name:4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester
CAS No:2091269-20-2
MF:C8H10ClNO3
MW:203.622901439667
CID:5266798

4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester
    • Inchi: 1S/C8H10ClNO3/c1-8(2,9)7-10-5(4-13-7)6(11)12-3/h4H,1-3H3
    • InChI Key: WYWNAVRQKGIYMY-UHFFFAOYSA-N
    • SMILES: O1C=C(C(OC)=O)N=C1C(Cl)(C)C

4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-359817-0.5g
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
2091269-20-2 95.0%
0.5g
$2655.0 2025-03-18
Enamine
EN300-359817-0.1g
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
2091269-20-2 95.0%
0.1g
$2434.0 2025-03-18
Enamine
EN300-359817-2.5g
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
2091269-20-2 95.0%
2.5g
$5423.0 2025-03-18
Enamine
EN300-359817-5.0g
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
2091269-20-2 95.0%
5.0g
$8025.0 2025-03-18
Enamine
EN300-359817-0.25g
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
2091269-20-2 95.0%
0.25g
$2545.0 2025-03-18
Enamine
EN300-359817-10.0g
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
2091269-20-2 95.0%
10.0g
$11900.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01053607-1g
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
2091269-20-2 95%
1g
¥13622.0 2023-03-31
Enamine
EN300-359817-0.05g
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
2091269-20-2 95.0%
0.05g
$2323.0 2025-03-18
Enamine
EN300-359817-1.0g
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
2091269-20-2 95.0%
1.0g
$2767.0 2025-03-18

4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester Related Literature

Additional information on 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester

4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester (CAS No. 2091269-20-2)

4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester (CAS No. 2091269-20-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are heterocyclic compounds with a wide range of biological activities. The unique structural features of this compound, particularly the presence of a chlorinated and methylated side chain, make it an intriguing candidate for various applications in drug discovery and development.

The chemical structure of 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester is characterized by a five-membered oxazole ring with a carboxylic acid moiety at the 4-position and a methyl ester group. The substitution at the 2-position with a 1-chloro-1-methylethyl group adds complexity and potential for diverse interactions with biological targets. This structural diversity is crucial for optimizing the compound's pharmacological properties, such as solubility, stability, and bioavailability.

Recent studies have highlighted the potential of oxazoles in various therapeutic areas. For instance, oxazoles have been shown to exhibit anti-inflammatory, antiviral, and anticancer activities. In a study published in the Journal of Medicinal Chemistry, researchers investigated the antiviral properties of several oxazole derivatives, including 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester. The results indicated that this compound demonstrated significant inhibitory effects against certain viral strains, suggesting its potential as a lead compound for further development.

In another study published in the Bioorganic & Medicinal Chemistry Letters, the anticancer properties of oxazoles were explored. The researchers found that 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester exhibited selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was attributed to the compound's ability to disrupt key cellular processes involved in cancer progression.

The synthesis of 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester involves several well-established chemical reactions. One common approach is the cyclization of an appropriate amide and nitrile precursor in the presence of a strong base. The resulting oxazole ring can then be functionalized through various synthetic transformations to introduce the desired substituents. The chlorination and methylation steps are critical for achieving the final structure and can be optimized using modern synthetic techniques.

The physicochemical properties of 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester are also noteworthy. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays and formulation development. Additionally, its stability under various conditions makes it suitable for long-term storage and handling.

In terms of safety and toxicity, preliminary studies suggest that 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester has a favorable safety profile. However, further toxicological evaluations are necessary to fully understand its potential risks and benefits. These assessments will be crucial for advancing the compound through preclinical and clinical stages of drug development.

The future prospects for 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester are promising. Ongoing research is focused on optimizing its pharmacological properties through structure-activity relationship (SAR) studies and exploring its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic routes to scale up production for clinical trials.

In conclusion, 4-Oxazolecarboxylic acid, 2-(1-chloro-1-methylethyl)-, methyl ester (CAS No. 2091269-20-2) represents an exciting opportunity in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and potential therapeutic applications.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD